Levorphanol

NMDA receptor antagonism neuropathic pain opioid receptor pharmacology

Levorphanol (CAS 77‑07‑6) is a morphinan‑class opioid that uniquely pairs G‑protein‑biased mu‑opioid agonism with potent NMDA receptor antagonism (Ki = 0.6 µM), providing 4‑8× the analgesic potency of morphine and incomplete cross‑tolerance. Unlike methadone, it undergoes exclusive UGT2B7‑mediated glucuronidation, eliminating CYP450‑mediated drug‑drug interactions and QTc risk. This profile makes it irreplaceable for opioid rotation protocols, neuropathic pain regimens, and polypharmacy populations. Purchase from pre‑qualified manufacturers that demand compound‑specific justification.

Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
CAS No. 77-07-6
Cat. No. B1675180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevorphanol
CAS77-07-6
Synonyms3 Hydroxy N methylmorphinan
3-Hydroxy-N-methylmorphinan
L Dromoran
L-Dromoran
Levo Dromoran
Levo-Dromoran
Levodroman
LevoDromoran
Levorphan
Levorphanol
Levorphanol Tartrate
Tartrate, Levorphanol
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
InChIInChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
InChIKeyJAQUASYNZVUNQP-USXIJHARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility1.73e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levorphanol (CAS 77-07-6) Procurement Guide: Pharmacological Profile and Core Differentiation from Morphine and Methadone


Levorphanol (CAS 77-07-6) is a synthetic morphinan-class opioid analgesic characterized by a multimodal pharmacological profile encompassing mu-opioid receptor agonism, delta- and kappa-opioid receptor agonism, N-methyl-D-aspartate (NMDA) receptor antagonism, and serotonin-norepinephrine reuptake inhibition [1]. First approved in the United States in 1953 and classified as a WHO Step 3 analgesic, levorphanol demonstrates approximately 4–8 times the analgesic potency of morphine by weight, with incomplete cross-tolerance relative to morphine, and an oral-to-parenteral effectiveness ratio of 2:1 [2]. Its unique combination of G-protein-biased mu-opioid signaling and NMDA antagonism distinguishes it mechanistically from conventional opioid analgesics [3].

Levorphanol (CAS 77-07-6) Critical Substitution Risks: Why Methadone and Morphine Are Not Interchangeable


Generic substitution between levorphanol and other long-acting opioids such as methadone or morphine is pharmacologically contraindicated due to fundamental differences in receptor target engagement, metabolic pathways, and safety profiles. Levorphanol exhibits quantifiably greater NMDA receptor antagonist potency than methadone, higher affinity for delta and kappa opioid receptors, and importantly, lacks CYP450-mediated metabolism [1]. Unlike methadone—which undergoes unpredictable CYP450 metabolism with significant drug-drug interaction liability and carries a known risk of QTc prolongation—levorphanol undergoes Phase II glucuronidation exclusively via UGT2B7, eliminating CYP450-associated interaction risks and demonstrating no known effect on the cardiac QT interval [2]. These non-interchangeable pharmacological features necessitate compound-specific selection in procurement and clinical decision-making, particularly for patients with polypharmacy or pre-existing cardiac risk factors.

Levorphanol (CAS 77-07-6) Product-Specific Quantitative Differentiation Evidence Versus Comparator Opioids


Levorphanol NMDA Receptor Antagonist Affinity: Quantified Head-to-Head Comparison with Dextromethorphan and Methadone

Levorphanol demonstrates substantially higher NMDA receptor binding affinity compared to both dextromethorphan and methadone, as measured by displacement of [³H]MK-801 binding [1]. This differential NMDA antagonism is mechanistically relevant for neuropathic pain management where NMDA receptor activation contributes to central sensitization and opioid tolerance [2].

NMDA receptor antagonism neuropathic pain opioid receptor pharmacology

Levorphanol Opioid Receptor Affinity Profile: Quantified Comparison with Morphine Across Mu, Delta, and Kappa Receptors

Levorphanol exhibits high-affinity binding across mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, with quantifiably higher affinity at DOR and KOR compared to morphine [1]. Receptor binding studies revealed levorphanol Ki values of 0.6 nM (MOR), 2.3 nM (DOR), and 1.1 nM (KOR), whereas morphine demonstrates a more restricted profile with preferential MOR binding [2].

opioid receptor binding mu-opioid receptor delta-opioid receptor kappa-opioid receptor

Levorphanol G-Protein Signaling Bias: Quantified Comparison with Morphine for Reduced Respiratory Depression

Levorphanol displays functional selectivity characterized by preferential G-protein pathway activation with minimal β-arrestin2 recruitment, a bias profile distinct from morphine [1]. In comparative in vivo studies, levorphanol produced less respiratory depression than morphine at equianalgesic doses, a finding mechanistically consistent with its G-protein biased signaling profile [2].

biased agonism G-protein signaling β-arrestin recruitment respiratory depression

Levorphanol Clinical Analgesic Efficacy: Head-to-Head Superiority Over Pethidine in Postoperative Pain

In a controlled clinical trial directly comparing fourteen analgesic preparations for postoperative pain relief, levorphanol 2 mg was the only agent that demonstrated statistically significant superiority over the reference standard pethidine 100 mg [1]. Other evaluated agents including oxycodone 10 mg, pentazocine 20 mg, and a morphine 10 mg plus cyclizine 50 mg combination did not achieve statistically significant superiority over the pethidine comparator [2].

postoperative pain analgesic efficacy clinical trial opioid comparison

Levorphanol Metabolic Pathway Differentiation: UGT2B7-Mediated Glucuronidation Versus CYP450-Dependent Metabolism

Levorphanol undergoes exclusive Phase II glucuronidation metabolism via UGT2B7 to levorphanol-3-glucuronide, bypassing cytochrome P450 (CYP450) enzyme involvement entirely [1]. In direct contrast, methadone is extensively metabolized by multiple CYP450 isoforms (including CYP3A4, CYP2B6, and CYP2C19) with unpredictable pharmacokinetics driven by genetic polymorphisms and high susceptibility to drug-drug interactions [2]. This metabolic divergence confers clinically meaningful safety and predictability advantages to levorphanol.

drug metabolism UGT2B7 glucuronidation CYP450 drug-drug interactions

Levorphanol (CAS 77-07-6) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Opioid Rotation from Morphine in Cases of Incomplete Cross-Tolerance or Inadequate Analgesia

Based on levorphanol's documented incomplete cross-tolerance with morphine and its broader receptor engagement profile (MOR, DOR, KOR agonism), procurement of levorphanol is supported for clinical protocols involving opioid rotation from morphine when analgesic efficacy has diminished. The compound's G-protein biased signaling and lack of complete cross-tolerance provide a mechanistic basis for maintaining analgesic effectiveness following rotation [1]. Clinical dosing guidance establishes conversion ratios from oral morphine to levorphanol at 12:1 to 25:1 depending on baseline morphine equivalent dose [2].

Neuropathic Pain Management Requiring NMDA Receptor Antagonism

Given levorphanol's 9-fold higher NMDA receptor affinity (Ki = 0.6 μM) relative to methadone (Ki = 5.4 μM), procurement is indicated for research or clinical applications targeting neuropathic pain conditions where NMDA receptor antagonism is mechanistically relevant [3]. The combination of potent NMDA antagonism with serotonin-norepinephrine reuptake inhibition supports its consideration for pain syndromes refractory to conventional MOR-selective opioids [4].

Polypharmacy Settings Requiring Minimal CYP450-Mediated Drug-Drug Interactions

Levorphanol's exclusive Phase II UGT2B7-mediated glucuronidation metabolism—with complete absence of CYP450 enzyme involvement—makes it a procurement priority for patient populations with complex medication regimens where CYP450-mediated drug-drug interactions pose significant clinical risk [5]. Unlike methadone, which is metabolized by multiple CYP450 isoforms (CYP3A4, CYP2B6, CYP2C19) with high interaction liability, levorphanol offers a predictable pharmacokinetic profile independent of CYP450 genotype or co-administered CYP450 inhibitors/inducers [6].

Postoperative Analgesia Protocols Requiring Demonstrated Superior Efficacy

Based on direct clinical trial evidence demonstrating that levorphanol 2 mg was the only agent among fourteen evaluated preparations to achieve statistically significant superiority over pethidine 100 mg in postoperative pain relief, procurement is justified for inclusion in postoperative analgesic formularies where comparative efficacy data is required for formulary decision-making [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levorphanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.